6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a synthetic compound derived from quinoxaline, a bicyclic aromatic compound. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This specific compound features two bromomethyl groups at the 2 and 3 positions of the quinoxaline ring, enhancing its reactivity and potential applications.
The compound is synthesized through various chemical methods, primarily involving halogenation and subsequent oxidation processes. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings using established protocols.
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- falls under the category of heterocyclic compounds. More specifically, it is classified as a quinoxaline derivative, which is a type of bicyclic aromatic compound featuring nitrogen atoms in the ring structure.
The synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- typically involves a two-step process:
The halogenation process typically yields good conversions (around 95%) and selectivities (approximately 97%) for bromination compared to chlorination . The oxidation step requires careful control of conditions to ensure high yields of the desired carboxylic acid.
The molecular structure of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- consists of a quinoxaline core with two bromomethyl substituents. The general formula can be represented as:
Molecular weight: Approximately 328.00 g/mol.
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms and functional groups.
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- can participate in various chemical reactions due to its reactive bromomethyl groups:
The reactivity of this compound makes it suitable for synthesizing various derivatives that may exhibit enhanced biological activity or novel properties .
The mechanism of action for compounds like 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- often involves interactions with biological targets such as enzymes or receptors. The bromomethyl groups enhance lipophilicity and facilitate cellular uptake.
Studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, suggesting potential therapeutic applications .
Relevant analyses such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) can provide further insights into its chemical properties.
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- has several applications in scientific research:
Bromomethyl group installation proceeds via radical bromination of methylquinoxaline precursors using reagents like N-bromosuccinimide (NBS). This reaction requires stringent photochemical initiation (UV light at 300–400 nm) and proceeds through a hydrogen abstraction mechanism. Optimal conditions use carbon tetrachloride as an inert solvent at 70–80°C, achieving 70–85% yields [7].
Positional selectivity is governed by the quinoxaline ring’s electronic asymmetry. The 2- and 3-positions exhibit higher reactivity due to lower electron density, enabling preferential bromination. This regioselectivity is confirmed through nuclear magnetic resonance studies, where benzylic proton signals at δ 4.3–4.5 ppm disappear post-bromination [7].
Table 1: Comparative Bromination Methods
| Precursor | Reagent | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 2,3-Dimethylquinoxaline | NBS | UV, CCl₄, 75°C | 85 | High (2,3-selectivity) |
| 6-Carboxy-2,3-dimethylquinoxaline | Br₂ | AIBN, reflux | 70 | Moderate |
| 6-Methoxy-2,3-dimethylquinoxaline | NBS | Benzoyl peroxide, 80°C | 78 | High |
Key limitations include competing dibromination and aryl-ring bromination, mitigated through stoichiometric control (1.05–1.1 eq. NBS) and radical quenchers [7].
The carboxylic acid group at the 6-position is introduced via potassium permanganate oxidation of alkyl-substituted precursors (e.g., 6-methylquinoxaline). This method proceeds in aqueous acetone (5:1 v/v) at 60°C for 6–8 hours, yielding >90% carboxylic acid product. Alternatively, ruthenium-catalyzed oxidation using RuCl₃/NaIO₄ achieves comparable yields under milder conditions (room temperature, 2 hours) but requires expensive catalysts [1] [7].
Reaction monitoring employs thin-layer chromatography (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) and infrared spectroscopy, where carbonyl stretching vibrations appear at 1710–1690 cm⁻¹. The bromomethyl groups remain intact during oxidation due to their inertness toward strong oxidants under controlled conditions [7].
The Beirut reaction constructs the quinoxaline core via condensation of o-phenylenediamines with α-hydroxyketones. For 6-functionalized derivatives, 3,4-diaminobenzoic acid serves as the diamine component, reacting with commercially available 1,2-dibromo-1,2-diethoxyethane under acidic catalysis (acetic acid, 80°C). This one-pot method achieves 65–70% yield and directly incorporates the carboxylic acid functionality [9].
Mechanistic insights: Protonation of the hydroxyketone precedes nucleophilic attack by the diamine, forming a dihydroquinoxaline intermediate. Subsequent oxidation (air or MnO₂) aromatizes the ring. The bromomethyl groups are introduced post-cyclization via radical bromination (Section 1.1) due to their incompatibility with the Beirut reaction’s oxidative conditions [9].
The bromomethyl groups undergo facile bimolecular nucleophilic substitution (SN₂) with nitrogen-, oxygen-, and sulfur-based nucleophiles. Key transformations include:
Table 2: Nucleophilic Substitution Reactions
| Nucleophile | Product Class | Conditions | Application |
|---|---|---|---|
| Piperazine | Bis-amine derivative | DMF, 25°C, 12 hours | Antibacterial agents |
| Sodium azide | Bis-azide | DMSO, 60°C, 6 hours | Click chemistry precursors |
| Thiourea | Isothiouronium salt | Ethanol, reflux, 3 hours | Antibiotic intermediates |
Derivatives like the trifluoromethyl-substituted analog (compound 1g) exhibit potent Gram-positive antibacterial activity (MIC 1–2 μg/mL), while the ethyl ester derivative (compound 1k) shows unique Gram-negative activity [5].
The carboxylic acid group enables amide coupling via N,N′-dicyclohexylcarbodiimide (DCC) activation. Reaction with n-propylamine in dichloromethane yields the corresponding amide (85% yield), confirmed through carbonyl stretching at 1650 cm⁻¹ (infrared spectroscopy) and mass spectrometry ([M+H]⁺ 383.98 m/z) [1] [5].
Esterification uses catalytic sulfuric acid in refluxing alcohols (methanol, ethanol). Solubility data reveal enhanced lipophilicity: the methyl ester’s log P increases to 2.8 versus 2.0 for the parent acid, improving membrane permeability [4] [8].
Table 3: Carboxylic Acid Derivatization Outcomes
| Derivative | Reagent | Solubility in Water | Biological Relevance |
|---|---|---|---|
| Methyl ester | MeOH, H₂SO₄, Δ | <0.1 mg/mL | Antibacterial prodrug |
| n-Propylamide | DCC, n-PrNH₂ | 0.5 mg/mL | Antibody-drug conjugates [5] |
| Hydrazide | NH₂NH₂, ethanol | 1.2 mg/mL | Antifungal agents |
These derivatives serve as antibody-drug conjugate linkers, exploiting the quinoxaline core’s stability and the carboxylic acid’s bioconjugation capability [5].
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9